![molecular formula C16H17NO2S B15063958 Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 38455-36-6](/img/structure/B15063958.png)
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring and a phenyl group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- can be achieved through several methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The azetidine ring’s strain can also make it reactive towards ring-opening reactions, leading to the formation of various products. These interactions can modulate biological pathways and result in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity.
Eigenschaften
CAS-Nummer |
38455-36-6 |
|---|---|
Molekularformel |
C16H17NO2S |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-phenylazetidine |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
HACCQCDRPIBLHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


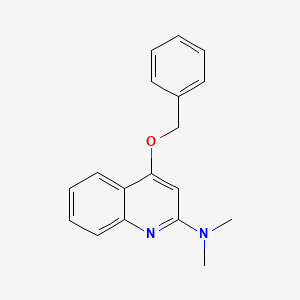
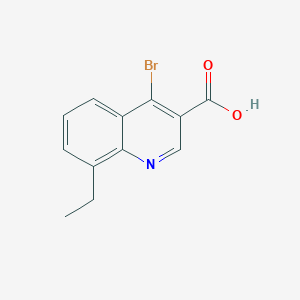

![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
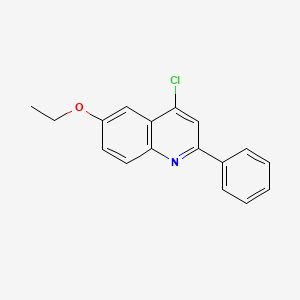
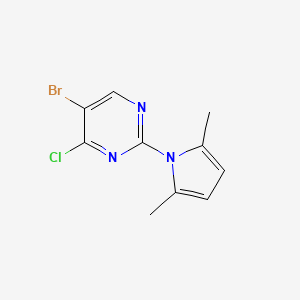
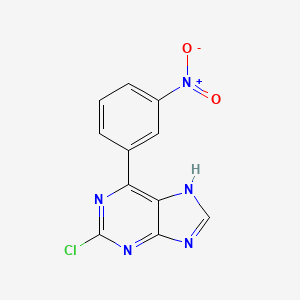
![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
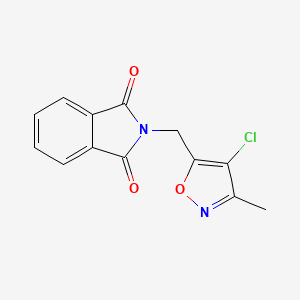


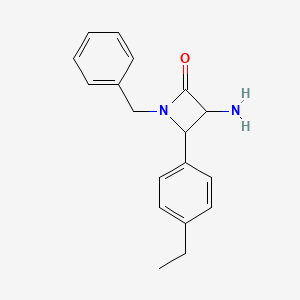
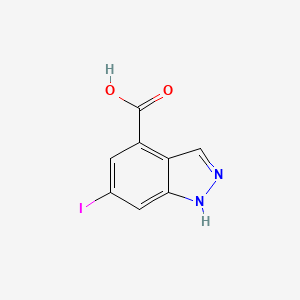
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
